1-Nitroheptane
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Overview
Description
1-nitroheptane is a primary nitroalkane that is heptane substituted by a nitro group at position 1. It has a role as a human urinary metabolite. It derives from a hydride of a heptane.
Scientific Research Applications
Electroreduction Studies
1-Nitroheptane is involved in electroreduction studies on mercury electrodes in aqueous solutions. This research provides insights into the electrode behavior of nitrocompounds, including 1-nitroheptane, and their interactions with aliphatic alcohols such as n-heptanol. These studies highlight the influence of alcohol concentrations on the reaction of nitroalkanes and explore the orientation of reactant molecules on the electrode under various conditions (Xuan, Maksymiuk, Stroka, & Galus, 1996).
Synthesis of Dihydrojasmone
1-Nitroheptane serves as a starting material in the synthesis of dihydrojasmone, a compound with potential applications in fragrances. The process involves Michael addition and Nef reaction, demonstrating the versatility of 1-nitroheptane in organic synthesis and chemical transformations (Kimura, Murai, Suzuki, & Hayashi, 1982).
Pd-Catalyzed Allylic Alkylation
In the field of organic chemistry, 1-nitroheptane is utilized in Pd-catalyzed allylic alkylation reactions. This process highlights the use of 1-nitroheptane as a nucleophile in the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds (Maki, Kanai, & Shibasaki, 2007).
Cycloaddition Reactions
1-Nitroheptane is involved in cycloaddition reactions, specifically in the Lewis acid-promoted reaction of 1-nitroalkadienes and allylic stannanes. This research provides insights into the mechanisms and stereospecificity of such reactions, contributing to the understanding of nitroalkane chemistry (Uno, Goto, Watanabe, & Suzuki, 1989).
Electrocatalytic Applications
Research on 1-nitroheptane contributes to the understanding of its electrocatalytic properties and interactions with various substrates and catalysts. This knowledge aids in the development of more efficient catalytic processes and the design of new catalytic systems (Maronhgiu, Porcedda, & Kehiaian, 1993).
properties
CAS RN |
693-39-0 |
---|---|
Product Name |
1-Nitroheptane |
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
1-nitroheptane |
InChI |
InChI=1S/C7H15NO2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |
InChI Key |
UZONFOPDCXAZND-UHFFFAOYSA-N |
SMILES |
CCCCCCC[N+](=O)[O-] |
Canonical SMILES |
CCCCCCC[N+](=O)[O-] |
boiling_point |
194.0 °C |
Other CAS RN |
693-39-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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